2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
Overview
Description
BRL 52537 hydrochloride: is a potent and highly selective κ-opioid receptor agonist. It is known for its neuroprotective effects in animal studies and is used for research into potential treatments for stroke and heart attack, as well as more general brain research .
Mechanism of Action
Target of Action
BRL 52537 hydrochloride is a highly selective κ-Opioid receptor (KOR) agonist . The KOR is a class of opioid receptors that respond to the peptide hormone dynorphin . These receptors play a significant role in pain control, stress, and addiction .
Mode of Action
BRL 52537 hydrochloride interacts with the KOR, exhibiting a high affinity with Ki values of 0.24 nM for the κ subtype . This interaction triggers a series of intracellular events, leading to the compound’s therapeutic effects.
Biochemical Pathways
The activation of KOR by BRL 52537 hydrochloride leads to the up-regulation of phosphorylated Signal Transducer and Activator of Transcription-3 (p-STAT3) in cerebral ischemia/reperfusion injury . This modulation of the STAT3 signaling pathway is a key component of the compound’s neuroprotective effects.
Pharmacokinetics
The compound is soluble in water to 5 mm with gentle warming , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
BRL 52537 hydrochloride has been shown to decrease ischemia-evoked nitric oxide (NO) production, a potential mechanism of neuroprotection . It also attenuates early stroke damage . Furthermore, it inhibits neuronal apoptosis and protects against ischemia/reperfusion (I/R) injury-induced brain damage .
Action Environment
The environment can significantly influence the action of BRL 52537 hydrochloride. For instance, the compound’s solubility can be affected by temperature . Additionally, the compound’s neuroprotective effects may vary depending on the severity and duration of ischemic conditions .
Biochemical Analysis
Biochemical Properties
BRL 52537 hydrochloride is known for its high selectivity and potency as a κ-opioid receptor agonist . It is 25 times more potent than morphine . The compound interacts with the κ-opioid receptor, a G protein-coupled receptor, leading to a series of biochemical reactions . The nature of these interactions involves binding to the receptor, which triggers intracellular signaling pathways .
Cellular Effects
BRL 52537 hydrochloride has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with the κ-opioid receptor, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease ischemia-evoked nitric oxide production, which is a potential mechanism of neuroprotection .
Molecular Mechanism
The molecular mechanism of action of BRL 52537 hydrochloride involves its binding to the κ-opioid receptor . This binding activates the receptor, leading to the inhibition or activation of enzymes, changes in gene expression, and other downstream effects
Temporal Effects in Laboratory Settings
The effects of BRL 52537 hydrochloride over time in laboratory settings have been studied, particularly in the context of ischemia and reperfusion . The compound has been shown to provide significant neuroprotection when given as a pretreatment or as a posttreatment
Dosage Effects in Animal Models
In animal models, the effects of BRL 52537 hydrochloride vary with different dosages . For instance, it has been shown to significantly reduce infarct volume in rats subjected to middle cerebral artery occlusion when administered at a dosage of 1 mg/kg per hour
Metabolic Pathways
As a κ-opioid receptor agonist, it is likely to be involved in the opioid signaling pathway
Transport and Distribution
Given its role as a κ-opioid receptor agonist, it is likely to interact with opioid receptors located in various parts of the cell .
Subcellular Localization
As a κ-opioid receptor agonist, it is likely to be found wherever κ-opioid receptors are located within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRL 52537 hydrochloride involves the reaction of (±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine with hydrochloric acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production methods for BRL 52537 hydrochloride are not widely documented. the compound is produced under strict laboratory conditions to maintain its high purity (≥98%) and efficacy .
Chemical Reactions Analysis
Types of Reactions: BRL 52537 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: BRL 52537 hydrochloride is used as a research tool to study the properties and functions of κ-opioid receptors. It helps in understanding the binding affinity and selectivity of various ligands for these receptors .
Biology: In biological research, BRL 52537 hydrochloride is used to investigate the role of κ-opioid receptors in various physiological and pathological processes. It is particularly useful in studying the mechanisms of pain, addiction, and stress responses .
Medicine: In medical research, BRL 52537 hydrochloride is explored for its potential therapeutic applications in treating conditions such as stroke, heart attack, and neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for developing new treatments .
Industry: While its industrial applications are limited, BRL 52537 hydrochloride is used in the pharmaceutical industry for the development of new drugs targeting κ-opioid receptors .
Comparison with Similar Compounds
U50488: Another selective κ-opioid receptor agonist known for its analgesic and neuroprotective properties.
Salvinorin A: A naturally occurring κ-opioid receptor agonist found in the plant Salvia divinorum, known for its hallucinogenic effects.
Dynorphin: An endogenous peptide that acts as a κ-opioid receptor agonist and plays a role in modulating pain and stress responses.
Uniqueness of BRL 52537 Hydrochloride: BRL 52537 hydrochloride is unique due to its high selectivity and potency for κ-opioid receptors. It is 25 times more potent than morphine in vivo, making it one of the most potent κ-opioid receptor agonists known. Its neuroprotective effects and potential therapeutic applications in treating stroke and heart attack further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLSOWJSUUYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017610 | |
Record name | BRL 52537 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112282-24-3 | |
Record name | BRL 52537 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BRL 52537 hydrochloride and how does it contribute to neuroprotection in the context of ischemic stroke?
A: BRL 52537 hydrochloride exerts its neuroprotective effects by selectively activating KORs. While the exact downstream mechanisms remain to be fully elucidated, research suggests that BRL 52537 hydrochloride significantly attenuates ischemia-evoked nitric oxide (NO) production in vivo. [] This is particularly relevant as excessive NO production, primarily from neuronal sources, is implicated in exacerbating neuronal damage following ischemic stroke in male rodents. []
Q2: Does the neuroprotective efficacy of BRL 52537 hydrochloride differ between sexes? What factors might contribute to this difference?
A: Research indicates a significant gender difference in the neuroprotective effects of BRL 52537 hydrochloride in rodent models of ischemic stroke. Studies show that while BRL 52537 hydrochloride provides significant neuroprotection in male rats, it does not confer the same benefit in female rats. [] This difference is not attributed to circulating ovarian hormones, as ovariectomized female rats also did not exhibit neuroprotection with BRL 52537 hydrochloride treatment. [] Further research is needed to elucidate the specific mechanisms underlying this gender-specific response to KOR agonism in the context of ischemic stroke.
Q3: What is the therapeutic window for BRL 52537 hydrochloride administration in preclinical ischemic stroke models?
A: Preclinical studies demonstrate a promising therapeutic window for BRL 52537 hydrochloride in rodent models of ischemic stroke. Significant neuroprotection, evidenced by reduced infarct volume, was observed even when treatment was initiated up to 6 hours after the onset of reperfusion following middle cerebral artery occlusion. [] This suggests a potential for delayed treatment initiation, which could have important implications for clinical translation.
Q4: Does BRL 52537 hydrochloride influence the efflux of dopamine and its metabolites in the striatum following ischemic stroke?
A: Research suggests that BRL 52537 hydrochloride does not significantly alter the ischemia-evoked efflux of dopamine and its metabolites in the striatum. [] Despite the significant increase in dopamine levels observed in the striatum following middle cerebral artery occlusion, pretreatment with BRL 52537 hydrochloride did not significantly alter these levels compared to controls. [] This finding indicates that the neuroprotective mechanism of BRL 52537 hydrochloride is likely not mediated through modulation of dopamine release or metabolism in the context of ischemic stroke.
Q5: How does the specific KOR antagonist nor-binaltorphimine dihydrochloride (nor-BNI) affect the neuroprotective action of BRL 52537 hydrochloride?
A: The neuroprotective effects of BRL 52537 hydrochloride are abolished by co-administration of the specific KOR antagonist nor-BNI. [] This finding strongly supports the hypothesis that the neuroprotective action of BRL 52537 hydrochloride is specifically mediated through its agonistic activity at KORs.
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